molecular formula C5H4BrNO B114848 2-Bromo-6-hydroxypyridine CAS No. 27992-32-1

2-Bromo-6-hydroxypyridine

Cat. No.: B114848
CAS No.: 27992-32-1
M. Wt: 174 g/mol
InChI Key: VOMMPWVMVDGZEM-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxypyridine is an organic compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the second position and a hydroxyl group at the sixth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . The compound is soluble in methanol , which suggests it could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

In the Suzuki–Miyaura coupling, it is known that oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . This suggests that 2-Bromo-6-hydroxypyridine could potentially interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-hydroxypyridine can be synthesized through several methods. One common method involves the bromination of 6-hydroxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 2-pyridinecarboxaldehyde with carbon tetrachloride in the presence of a base. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.

    Industry: It is employed in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 3-Bromo-2-hydroxypyridine
  • 6-Bromo-2-pyridone
  • 2-Bromo-6-pyridinol

Comparison: 2-Bromo-6-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-Bromo-2-hydroxypyridine, it has different electronic properties and steric effects, leading to variations in its reactivity and applications .

Properties

IUPAC Name

6-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMMPWVMVDGZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356210
Record name 2-Bromo-6-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27992-32-1
Record name 6-Bromo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27992-32-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-bromo-6-hydroxypyridine react with potassium amide?

A1: While the research doesn't provide conclusive findings on the exact mechanism, it suggests that the amination of this compound with potassium amide in liquid ammonia occurs without rearrangement []. This means the basic pyridine structure remains intact, unlike reactions observed with some other isomers where ring contractions or cine-substitutions were noted. Further investigation is needed to confirm whether this reaction follows an elimination-addition (EA) pathway, as seen with some other halogenohydroxypyridines.

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